4-Bromo-2-(2-ethoxyethoxy)benzonitrile
Overview
Description
4-Bromo-2-(2-ethoxyethoxy)benzonitrile is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12. It is primarily used in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
4-Bromo-2-(2-ethoxyethoxy)benzonitrile is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 4-Bromo-2-(2-ethoxyethoxy)benzonitrile typically involves the bromination of 2-(2-ethoxyethoxy)benzonitrile. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-2-(2-ethoxyethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form the corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-ethoxyethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrile group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-2-(2-ethoxyethoxy)benzonitrile can be compared with other similar compounds, such as:
4-Bromo-2-(2-methoxyethoxy)benzonitrile: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and binding properties.
4-Bromo-2-(2-ethoxyethoxy)benzaldehyde: The aldehyde group in this compound can undergo different reactions compared to the nitrile group in this compound.
2-(2-Ethoxyethoxy)benzonitrile: The absence of the bromine atom in this compound may result in different chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-(2-ethoxyethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-14-5-6-15-11-7-10(12)4-3-9(11)8-13/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJKHOZOOWWPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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